molecular formula C24H23FN4O4 B11139575 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11139575
M. Wt: 450.5 g/mol
InChI Key: FFKVMJAORYKCLW-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, substituted with a dimethoxyphenyl group and an indole moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.

    Substitution with Dimethoxyphenyl Group: The pyridazinone core is then subjected to electrophilic aromatic substitution reactions to introduce the 3,4-dimethoxyphenyl group.

    Attachment of the Indole Moiety: The final step involves the coupling of the pyridazinone intermediate with a fluoroindole derivative through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could act as an inhibitor for specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. The presence of the indole and pyridazinone moieties suggests potential interactions with proteins involved in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is unique due to the presence of both the fluoroindole and dimethoxyphenyl groups. These structural features may enhance its binding affinity and specificity towards certain biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C24H23FN4O4

Molecular Weight

450.5 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C24H23FN4O4/c1-32-21-7-4-17(13-22(21)33-2)19-6-8-24(31)29(27-19)15-23(30)26-10-12-28-11-9-16-3-5-18(25)14-20(16)28/h3-9,11,13-14H,10,12,15H2,1-2H3,(H,26,30)

InChI Key

FFKVMJAORYKCLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F)OC

Origin of Product

United States

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